2,2-Dimethyl-8-prenylchromene 6-carboxylic acid
Overview
Description
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is a naturally occurring compound found in the plant Piper aduncum . It belongs to the class of chromenes, which are known for their diverse biological activities. This compound has a molecular formula of C17H20O3 and a molecular weight of 272.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid typically involves the prenylation of a chromene derivative followed by carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
the extraction and purification processes from natural sources involve solvent extraction, chromatography, and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromene ring into more oxidized forms.
Reduction: Reduction reactions can modify the functional groups attached to the chromene ring.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can introduce halogens or alkyl groups .
Scientific Research Applications
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of natural product-based pesticides and herbicides
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-8-prenylchromene 6-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to exhibit antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylchromene 6-carboxylic acid
- 8-Prenylchromene 6-carboxylic acid
- 2,2-Dimethyl-8-prenylchromene
Uniqueness
2,2-Dimethyl-8-prenylchromene 6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities. Its prenyl group enhances its lipophilicity, allowing better interaction with lipid membranes and biological targets .
Properties
IUPAC Name |
2,2-dimethyl-8-(3-methylbut-2-enyl)chromene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-11(2)5-6-12-9-14(16(18)19)10-13-7-8-17(3,4)20-15(12)13/h5,7-10H,6H2,1-4H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWYGYDCGLCJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC2=C1OC(C=C2)(C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331692 | |
Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151731-50-9 | |
Record name | 2,2-Dimethyl-8-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151731-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-8-(3-methylbut-2-en-1-yl)-2H-1-benzopyran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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